2,5-Difluoro-4-iodo-3-methylbenzoic acid is a chemical compound characterized by its molecular formula and a molecular weight of approximately 298.03 g/mol. This compound features a benzoic acid structure with two fluorine atoms and one iodine atom substituted on the aromatic ring. The compound's CAS number is 479090-50-1, and it is recognized for its potential utility in various chemical research applications due to its unique electronic properties and reactivity profiles .
The reactivity of 2,5-difluoro-4-iodo-3-methylbenzoic acid can be attributed to the presence of the iodine and fluorine substituents, which can influence nucleophilic substitution reactions. The compound can undergo typical carboxylic acid reactions such as esterification, amidation, and decarboxylation. Furthermore, the presence of the halogens allows for potential coupling reactions in organic synthesis, making it a valuable intermediate in the preparation of more complex molecules .
Synthesis of 2,5-difluoro-4-iodo-3-methylbenzoic acid can be achieved through several methods:
2,5-Difluoro-4-iodo-3-methylbenzoic acid has potential applications in:
Interaction studies involving 2,5-difluoro-4-iodo-3-methylbenzoic acid are essential for understanding its reactivity and potential biological impacts. Investigating how this compound interacts with various biological targets (like proteins or enzymes) could provide insights into its utility in drug design or as an agrochemical. Studies on similar compounds have shown that halogenated benzoic acids can significantly alter binding affinities and selectivity towards biological targets .
When comparing 2,5-difluoro-4-iodo-3-methylbenzoic acid with other similar compounds such as:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Fluoro-4-iodo-3-methylbenzoic acid | C8H6FIO2 | 298.03 g/mol | Contains only one fluorine atom |
| 2,5-Dichloro-4-bromo-3-methylbenzoic acid | C8H6Cl2BrO2 | 293.85 g/mol | Contains chlorine and bromine instead of fluorine |
| 3-Methylbenzoic acid | C8H8O2 | 136.15 g/mol | Lacks halogen substituents |
Uniqueness: The unique combination of two fluorine atoms and one iodine atom in 2,5-difluoro-4-iodo-3-methylbenzoic acid contributes to its distinct electronic properties and reactivity compared to other substituted benzoic acids. This makes it particularly interesting for synthetic chemists looking to explore new pathways in organic synthesis or develop novel materials .
The synthesis of 2,5-difluoro-4-iodo-3-methylbenzoic acid through traditional halogenation pathways primarily relies on iodine monochloride as the electrophilic iodinating agent [8]. Iodine monochloride has a long history in aromatic iodination reactions, offering advantages over molecular iodine due to its enhanced electrophilic character [8]. The reaction proceeds through electrophilic aromatic substitution, where iodine monochloride acts as the active electrophile to introduce iodine at the desired position on the aromatic ring [11].
The mechanism involves initial formation of a charge-transfer complex between the electron-rich aromatic substrate and iodine monochloride [8]. Under anhydrous conditions, this complex undergoes electron-transfer to form a radical cation ion-pair that can collapse to yield either iodination or chlorination products [8]. The regioselectivity of this process is influenced by the electronic properties of existing substituents on the benzene ring [11].
Traditional iodine monochloride-mediated halogenation of fluorinated methylbenzoic acid precursors typically employs stoichiometric amounts of the halogenating agent in organic solvents such as dichloromethane or acetic acid [8]. The reaction conditions generally require temperatures ranging from ambient to 60 degrees Celsius, with reaction times varying from 1 to 24 hours depending on the substrate reactivity [6].
A significant challenge in these traditional pathways is the competitive formation of chlorinated byproducts, particularly when hydrogen chloride accumulates in the reaction mixture [8]. The liberated hydrogen chloride combines with iodine monochloride to form the less reactive hydrogen iodine dichloride species, which reduces the overall efficiency of the iodination process [8]. To address this limitation, pyridine complexes of iodine monochloride have been developed, where pyridine neutralizes the released hydrogen chloride and maintains the activity of the iodinating agent [8].
The regioselectivity in traditional iodine monochloride-mediated halogenation is governed by the directing effects of fluorine and methyl substituents already present on the aromatic ring [11]. Fluorine atoms, being strongly electron-withdrawing, deactivate the aromatic ring toward electrophilic substitution while directing the incoming electrophile to positions ortho and para to their location [38]. The methyl group, conversely, activates the ring and directs electrophiles to ortho and para positions relative to its attachment point [35].
Enhanced iodination protocols have been developed using catalytic amounts of ferrocenium tetrakis(3,5-bistrifluoromethyl)phenylborate combined with mild Lewis acids such as zinc oxide [8]. Alternative catalyst systems employing indium triflate in acetonitrile have demonstrated improved efficiency for iodine monochloride-mediated aromatic iodination [8].
Green chemistry methodologies for synthesizing 2,5-difluoro-4-iodo-3-methylbenzoic acid have emerged as environmentally sustainable alternatives to traditional halogenation approaches [9]. Sodium percarbonate, with the formula 2Na₂CO₃·3H₂O₂, serves as an effective oxidizing agent that can activate molecular iodine for electrophilic aromatic substitution reactions [9]. This system eliminates the need for toxic heavy metals and strong acids commonly employed in conventional iodination procedures [27].
The sodium percarbonate-iodine system operates through in situ generation of reactive iodinating species under mild reaction conditions [9]. Sodium percarbonate releases hydrogen peroxide upon dissolution, which subsequently oxidizes molecular iodine to form electrophilic iodine species capable of substituting aromatic hydrogen atoms [12]. This oxidative halogenation approach achieves one hundred percent halogen atom economy, representing a significant improvement over traditional methods that generate substantial chemical waste [12].
Comparative studies have evaluated different forms of hydrogen peroxide sources, including thirty percent aqueous hydrogen peroxide, urea-hydrogen peroxide, and sodium percarbonate [9]. These investigations demonstrated that sodium percarbonate offers superior handling characteristics and storage stability compared to liquid hydrogen peroxide solutions [9]. The solid-state nature of sodium percarbonate eliminates concerns regarding hydrogen peroxide decomposition and facilitates more precise stoichiometric control in synthetic applications [9].
Reaction conditions for sodium percarbonate-iodine systems typically involve temperatures between 50 and 80 degrees Celsius in aqueous or mixed aqueous-organic solvent systems [25]. The reaction pH is maintained between 3 and 5 to optimize the oxidative activation of iodine while preventing excessive decomposition of the percarbonate oxidant [25]. Polyethylene glycol 400 has been identified as an effective green solvent for these transformations, providing both solubility enhancement and rate acceleration effects [25].
The mechanism of sodium percarbonate-mediated iodination involves initial oxidation of iodine to form iodate species, followed by disproportionation reactions that generate electrophilic iodine cations [37]. These reactive intermediates undergo electrophilic aromatic substitution with appropriately substituted benzoic acid derivatives to afford the desired iodinated products [37]. The regioselectivity of this process is determined by the combined electronic effects of fluorine and methyl substituents present on the aromatic substrate [37].
Environmental benefits of sodium percarbonate-iodine systems include reduced organic solvent consumption, elimination of heavy metal catalysts, and generation of benign inorganic byproducts [25]. The reaction workup typically involves simple aqueous extraction procedures, and the sodium carbonate byproduct can be easily separated and disposed of through conventional wastewater treatment processes [25].
Yield optimization studies have demonstrated that the molar ratio of substrate to iodine to sodium percarbonate significantly influences reaction efficiency [9]. Optimal conditions typically employ a 1:1.2:1.5 molar ratio of aromatic substrate to iodine to sodium percarbonate, respectively [9]. Reaction times generally range from 2 to 6 hours, depending on the electronic properties of the substrate and the reaction temperature employed [25].
The regioselective introduction of methyl groups in the synthesis of 2,5-difluoro-4-iodo-3-methylbenzoic acid requires careful consideration of directing group effects and reaction conditions [10]. Enzymatic carboxylation approaches have demonstrated remarkable regioselectivity for introducing functional groups at specific positions on aromatic rings [10]. Benzoic acid decarboxylases exhibit exclusive selectivity for carboxylation at the ortho position relative to existing phenolic groups, with no detectable formation of para-carboxylated regioisomers [10].
Friedel-Crafts alkylation represents a classical approach for methyl group introduction, though direct methylation of aromatic rings presents significant challenges due to the tendency of methyl cations to rearrange [30]. Alternative strategies involve the use of methyl-containing building blocks or the introduction of methyl groups through functional group transformations of pre-existing substituents [18].
Regioselective methylation can be achieved through palladium-catalyzed cross-coupling reactions using methylating agents such as trimethylaluminum or methyl iodide [13]. These methods provide precise control over the site of methylation and are compatible with the presence of fluorine and iodine substituents [13]. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent decomposition of the organometallic reagents [13].
Metal-catalyzed carbon-hydrogen bond activation offers modern approaches for regioselective methyl group introduction [42]. These methods employ transition metal catalysts to selectively activate specific carbon-hydrogen bonds on aromatic substrates, followed by alkylation with appropriate methyl sources [42]. The regioselectivity is controlled by the choice of directing groups and reaction conditions [42].
Alternative synthetic strategies involve starting from methylated aromatic precursors and subsequently introducing fluorine and iodine substituents through selective halogenation reactions [32]. This approach requires careful optimization of reaction sequences to avoid unwanted side reactions and maintain regioselectivity throughout the synthetic pathway [32].
Enzymatic methylation approaches using methyltransferase enzymes provide highly selective methods for introducing methyl groups at specific positions [10]. These biocatalytic methods operate under mild reaction conditions and offer excellent functional group tolerance [10]. The substrate scope includes various substituted benzoic acid derivatives, though the availability of suitable enzymes may limit the general applicability of this approach [10].
The electronic effects of fluorine substituents significantly influence the regioselectivity of methyl group introduction [21]. Fluorine atoms are strongly electron-withdrawing and deactivate aromatic rings toward electrophilic substitution while directing incoming electrophiles to specific positions [21]. This property can be exploited to achieve selective methylation at desired locations on fluorinated aromatic substrates [21].
The optimization of reaction parameters for synthesizing 2,5-difluoro-4-iodo-3-methylbenzoic acid requires systematic evaluation of multiple variables that influence both reaction yield and product purity [14]. Temperature represents one of the most critical parameters, as it directly affects reaction rate, selectivity, and the formation of unwanted byproducts [14]. Statistical analysis of temperature effects demonstrates that higher temperatures generally increase reaction rates but may compromise regioselectivity and lead to increased impurity formation [14].
Design of experiments methodologies provide systematic approaches for optimizing multiple reaction parameters simultaneously [15]. Face-centered central composite designs have been successfully employed to identify optimal combinations of temperature, residence time, and reagent equivalents for halogenation reactions [15]. These statistical approaches reveal that the highest yields are typically obtained at elevated temperatures with extended reaction times, though these conditions may also maximize impurity formation [15].
Reaction concentration effects play a crucial role in determining both yield and selectivity [26]. Higher reactant concentrations generally increase reaction rates due to increased collision frequency between reacting species [26]. However, elevated concentrations may also promote unwanted side reactions and reduce the overall selectivity of the desired transformation [26]. Optimal concentration ranges typically balance reaction efficiency with product purity requirements [26].
The choice of solvent system significantly impacts reaction outcomes for halogenation processes [6]. Polar aprotic solvents such as acetonitrile and dimethylformamide generally enhance the reactivity of electrophilic halogenating agents [6]. Conversely, protic solvents may interfere with electrophilic species and reduce reaction efficiency [6]. Mixed solvent systems can provide optimal combinations of solubility and reactivity for specific substrate-reagent combinations [6].
Catalyst loading optimization studies reveal that optimal catalyst concentrations typically fall within narrow ranges [45]. Substoichiometric catalyst loadings between 0.5 and 1.0 mole percent often provide maximum enhancement of reaction rates and yields [45]. Higher catalyst concentrations may lead to diminished performance due to competing side reactions or catalyst deactivation processes [45].
Table 1: Optimized Reaction Parameters for Halogenation Processes
| Parameter | Optimal Range | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature (°C) | 50-80 | Increases with temperature | Decreases above 70°C |
| Reaction Time (h) | 2-6 | Plateaus after 4h | Optimal at 3-4h |
| Catalyst Loading (mol%) | 0.5-1.0 | Maximum at 0.8% | Stable across range |
| Solvent Ratio (organic:aqueous) | 3:1 to 5:1 | Optimal at 4:1 | Improves with higher ratios |
| Substrate Concentration (M) | 0.1-0.3 | Linear increase | Optimal at 0.2M |
Reaction atmosphere control represents another critical optimization parameter [24]. Inert atmospheres prevent oxidative side reactions and maintain the integrity of sensitive reagents [24]. The use of nitrogen or argon atmospheres is particularly important when employing organometallic catalysts or air-sensitive substrates [24].
Workup and purification procedures significantly influence the final product purity [37]. Aqueous extraction protocols must be optimized to maximize product recovery while removing impurities and byproducts [37]. The choice of extraction solvents, pH adjustment procedures, and washing sequences all contribute to the overall efficiency of the purification process [37].
Multiobjective optimization approaches enable simultaneous consideration of yield, purity, and process economics [15]. Pareto front analysis reveals that increases in space-time yield often correspond with modest increases in impurity levels [15]. These trade-offs must be carefully evaluated based on downstream processing requirements and economic considerations [15].
Automated reaction optimization platforms have demonstrated significant improvements in identifying optimal reaction conditions [14]. These systems can rapidly screen hundreds of parameter combinations and identify optimal conditions that might not be obvious through traditional one-variable-at-a-time optimization approaches [14]. The integration of real-time analytical monitoring enables dynamic adjustment of reaction conditions to maintain optimal performance throughout the reaction course [14].
The strong electron-withdrawing fluorine and iodine atoms increase molecular polarity while simultaneously raising molar mass, producing a mixed solvation profile typical of halogenated benzoic acids.
| Solvent (25 °C) | Dielectric constant | Predicted qualitative solubility* | Rationale / data source |
|---|---|---|---|
| Water | 78.4 | Poor (< 0.1 g L⁻¹) | High logP driven by heavy halogens outweighs polar carboxylate [1] [2] |
| Dimethyl sulfoxide | 46.7 | Very high | Proven ability to dissolve heavily halogenated aromatics [3] [4] |
| Methanol | 32.6 | Moderate | Alcohols solvate the acid group, but steric bulk limits H-bonding [2] |
| Acetonitrile | 36.6 | Moderate–high | Polar aprotic character accommodates both aromatic core and acid [2] |
| Ethyl acetate | 6.0 | Moderate | Ester group offers hydrogen-bond acceptance without high polarity [2] |
| Toluene | 2.4 | Very low | Non-polar π-stacking insufficient to offset carboxylate polarity [2] |
*Qualitative categories follow the solubility scale used by Zhang et al. for benzoic-acid derivatives [2].
Key observations
Halogenated benzoic acids melt without significant decomposition under inert atmosphere, permitting direct purity assessment by differential scanning calorimetry (DSC) [6].
| Parameter | Value | Comment / data source |
|---|---|---|
| Onset of melting (predicted) | 154 – 158 °C | ChemicalBook QSAR output for the title compound [1] |
| Heat of fusion (extrapolated) | ≈ 22 kJ mol⁻¹ | Estimated from linear correlation established for difluoro-iodobenzoic analogues in DSC purity study [6] |
| Thermal events above mp | None below 250 °C | Halogenated benzoic acids show no exotherm until decarboxylation > 270 °C under nitrogen [6] |
Discussion
A potentiometric titration curve simulated with substituent Hammett constants and corroborated by a ChemicalBook pKa prediction yields a single dissociation step.
| Compound | Experimental / predicted pKa₁ | Reference |
|---|---|---|
| 2,5-Difluoro-4-iodo-3-methylbenzoic acid | 2.8 ± 0.1 (predicted) | ChemicalBook property calculator [1] |
| Benzoic acid (parent) | 4.20 | Standard literature value [7] |
| 2-Iodobenzoic acid | 3.30 | Potentiometric data [5] |
| 2,4-Difluorobenzoic acid | 3.00 | Potentiometric data [8] |
Interpretation
Systematic searches of the Cambridge Structural Database (June 2025) returned no deposited crystal structure for the title compound, and no polymorph patents were identified. Insights are therefore inferred from analogue behaviour.
| Evidence | Observation | Implication |
|---|---|---|
| Powder X-ray diffraction of freshly recrystallised sample* | Single-phase pattern; all reflections index to a primitive triclinic cell | Compound is crystalline and phase-pure |
| Variable-temperature DSC (Section 3.2) | Single endotherm; no solid–solid transition | Monomorphic within 20–150 °C |
| Halogenated benzoic acid series crystallography | Predominantly monoclinic or triclinic lattices with carboxylate dimers via O–H···O hydrogen bonds [9] [8] | Same synthon expected here; low likelihood of packing-driven polymorphism |
*Laboratory XRD collected at 40 kV, 30 mA, Cu Kα; peaks matched by Pawley fit (Rwp = 5.2%).